molecular formula C4H7B B1584084 2-Butene, 1-bromo- CAS No. 4784-77-4

2-Butene, 1-bromo-

Cat. No. B1584084
CAS RN: 4784-77-4
M. Wt: 135 g/mol
InChI Key: AVMHMVJVHYGDOO-UHFFFAOYSA-N
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Description

“2-Butene, 1-bromo-” is a chemical compound with the molecular formula C4H7Br . It is also known by other names such as Crotyl bromide, 1-Bromo-2-butene, Crotonyl bromide, 1-Crotyl bromide, and 2-Butenyl bromide .


Synthesis Analysis

The synthesis of 1-bromo-2-butyne involves reacting 2-butyn-1-ol with an organic solvent, pyridine. The process starts with the reaction of bromoethane with metal magnesium in THF to prepare a Grignard reagent. Then, paraformaldehyde is added to the Grignard reagent for a Grignard reaction. After the Grignard reaction, 2-butyn-1-ol is separated and recovered. This is then mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for a bromination reaction. The product is separated and recovered after the bromination reaction .


Molecular Structure Analysis

The molecular structure of “2-Butene, 1-bromo-” can be represented by the InChI string: InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ . The molecular weight of the compound is 135.002 Da .


Physical And Chemical Properties Analysis

“2-Butene, 1-bromo-” has a density of 1.3±0.1 g/cm3, a boiling point of 104.5±0.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 32.9±3.0 kJ/mol and a flash point of 11.1±0.0 °C . The compound has a molar refractivity of 28.4±0.3 cm3 .

Scientific Research Applications

Electrochemical Reduction

1-Bromo-2-butene has been studied for its electrochemical reduction properties. The research conducted by Casado et al. (1993) focused on its electrochemical reduction in dimethylformamide at a mercury electrode. They found that 1-bromo-2-butene undergoes two consecutive one-electron reduction processes, initiated by the cleavage of the carbon-bromo bond to give an allyl radical. This study provides insight into the reduction mechanisms of halogenated olefins (Casado, Culleré, Julià, & Brillas, 1993).

Carbonyl Allylation

Masuyama et al. (1996) explored the use of 1-bromo-2-butene in the γ-syn-selective carbonyl allylation of aldehydes. Their research demonstrated that 1-bromo-2-butene, when used with tin(II) iodide and tetrabutylammonium bromide, effectively produces 1-substituted syn-2-methyl-3-buten-1-ols. This finding has potential applications in the synthesis of complex organic molecules (Masuyama, Kishida, & Kurusu, 1996).

Structural Analysis

Shen (1990) conducted an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene, a closely related compound. This research provides valuable information on the geometric parameters of similar bromo compounds, which is crucial for understanding their chemical behavior (Shen, 1990).

Building Block in Organic Synthesis

Westerlund, Gras, and Carlson (2001) investigated 1-bromo-3-buten-2-one, a compound structurally similar to 1-bromo-2-butene, as a building block in organic synthesis. Their research demonstrated its utility in forming 5-membered aza- and carbocycles, indicating the potential of 1-bromo-2-butene in similar synthetic applications (Westerlund, Gras, & Carlson, 2001).

Thermal Chemistry on Metal Surfaces

Lee and Zaera (2005) explored the thermal chemistry of 1-bromo-2-butene on Pt(111) surfaces. This research is vital for understanding the reactions of halogenated hydrocarbons on metal surfaces, which is crucial in catalysis and surface chemistry (Lee & Zaera, 2005).

Safety And Hazards

“2-Butene, 1-bromo-” is considered hazardous. It is highly flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed and causes skin and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

1-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHMVJVHYGDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884112
Record name 2-Butene, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butene, 1-bromo-

CAS RN

4784-77-4
Record name 1-Bromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4784-77-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 1-bromo-
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Record name 2-Butene, 1-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromobut-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
DJ Nelson, CD Blue, HC Brown - Journal of the American …, 1982 - ACS Publications
The stoichiometry and rate of the hydroboration of a number of representative 1-halo-l-alkynes have been investigated. The kinetics of these compoundscomplement those observed for …
Number of citations: 45 pubs.acs.org
P Langer - Chemistry–A European Journal, 2001 - Wiley Online Library
Despite their simplicity and synthetic usefulness, cyclisation reactions of 1,3‐dicarbonyl dianions with 1,2‐dielectrophiles are problematic, since both dianions and 1,2‐dielectrophiles …
G Water By - Citeseer
1. BACKGROUND Produced water, which is created in an oil pumping process, is seawater contaminated with several toxic organic compounds. Ozonation is one of many methods that …
Number of citations: 2 citeseerx.ist.psu.edu
HC Brown, D Basavaiah, SU Kulkarni… - The Journal of …, 1986 - ACS Publications
(RBHBr-SMe2, 10) provides the corresponding S-(cis-l-halo-l-alkenyl) alkylborane derivatives (2, 7, 11), respectively. Treatment of S-(cts-l-halo-l-alkenyl) dialkylborane (2) with sodium …
Number of citations: 43 pubs.acs.org
RN Patel, CT Hou, AI Laskin, A Felix - Applied and environmental …, 1982 - Am Soc Microbiol
Methylobacterium sp. strain CRL-26 grown in a fermentor contained methane monooxygenase activity in soluble fractions. Soluble methane monooxygenase catalyzed the epoxidation/…
Number of citations: 171 journals.asm.org
R Kawatani, MA Kelland, H Ajiro - Journal of Applied Polymer …, 2020 - Wiley Online Library
Kinetic hydrate inhibitors (KHIs) are water‐soluble polymers that are used to prevent gas hydrate formation in flow lines during upstream oil and gas production. All commercial …
Number of citations: 0 onlinelibrary.wiley.com
LS Hegedus, Y Inoue - Journal of the American Chemical Society, 1982 - ACS Publications
Acylcobalt complexes prepared from NaCo (CO) 4 and organic halides reacted with butadiene, isoprene, and aliene to form (acyl-T-allyl) cobalt complexes. Reaction of these with …
Number of citations: 46 pubs.acs.org
KT Klasson, C Tsouris, SA Jones… - Petroleum …, 2002 - ozcon.co.uk
The focus of this study is the use of ozone or hydroxyl radicals to decrease the concentration of hexaneextractable hydrocarbons in produced water from crude oil extraction. Crude oil …
Number of citations: 29 www.ozcon.co.uk
RN PATEL, CT HOU, AI LASKIN, A FELIX - 1982 - academia.edu
MATERIALS AND METHODS Organisms. The facultative methane-utilizing orga-nism Methylobacterium sp. strain CRL-26 was isolat-ed from soil samples by enrichment culture, using …
Number of citations: 0 www.academia.edu
PK Chachaiya, G Mehta - International Journal of Agriculture …, 2019 - academia.edu
Cereal crops such as wheat, rice and barley underpin the staple diet for human consumption, globally. In India, wheat is qualitatively a major source of macromolecule, energy and fiber …
Number of citations: 2 www.academia.edu

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